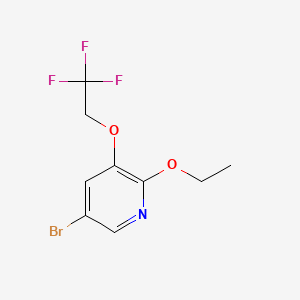

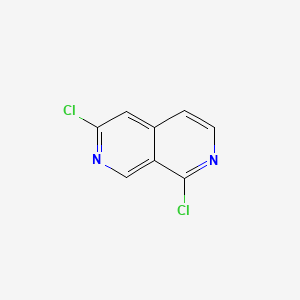

![molecular formula C26H45BN2O2 B568067 Acide (2,6-bis[(2,2,6,6-tétraméthyl-1-pipéridinyl)méthyl]phényl)boronique CAS No. 1243264-54-1](/img/structure/B568067.png)

Acide (2,6-bis[(2,2,6,6-tétraméthyl-1-pipéridinyl)méthyl]phényl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

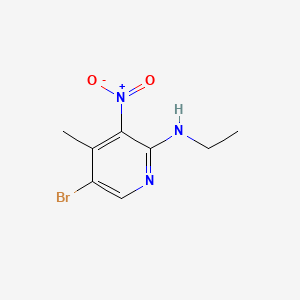

“2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid” is a chemical compound with the molecular formula C26H45BN2O2 . It is also known by its CAS number 1243264-54-1 . The compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of the compound is 428.5 g/mol . The InChI key is VSCRLRJQVRYOGB-UHFFFAOYSA-N . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Applications De Recherche Scientifique

- Application: Il est utilisé pour améliorer la photostabilité des polymères et des plastiques, les protégeant de la dégradation induite par les UV. Cette propriété le rend précieux dans les industries de la science des matériaux et de l'emballage .

- Application: Les chercheurs l'utilisent comme bloc de construction pour la synthèse d'intermédiaires pharmaceutiques. Sa stabilité et sa réactivité le rendent utile dans le développement de médicaments .

- Application: Il peut être étudié comme additif dans les matériaux sensibles à la dégradation oxydative, tels que les revêtements, les adhésifs et les mastics .

- Application: Les chercheurs étudient son utilisation dans la conception de nouveaux polymères, y compris les architectures dendritiques et hyperbranchées. Ces polymères trouvent des applications dans l'administration de médicaments, les capteurs et la nanotechnologie .

- Application: Il peut être incorporé dans les semi-conducteurs organiques, les cellules solaires et les diodes électroluminescentes (LED) pour améliorer leur durée de vie opérationnelle et leurs performances .

Stabilisateurs de lumière dans les polymères et les plastiques

Fabrication pharmaceutique

Antioxydant et piégeur de radicaux

Chimie des polymères et science des matériaux

Stabilisation de l'électronique organique

Matériaux photoluminescents

Mécanisme D'action

Target of Action

This compound is primarily used for proteomics research .

Pharmacokinetics

It is known that the compound has a molecular weight of 42847 , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures between 28°C , suggesting that it may be sensitive to temperature changes.

Analyse Biochimique

Biochemical Properties

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, particularly with serine proteases and other enzymes that have active site serine residues . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes or proteins.

Cellular Effects

The effects of 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic changes. These effects can result in modifications to cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, which can inhibit enzyme activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and maintains its activity over extended periods . Its degradation products and their potential effects on cells need to be further investigated to fully understand the temporal dynamics of its action.

Dosage Effects in Animal Models

The effects of 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ-specific toxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential side effects .

Transport and Distribution

The transport and distribution of 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s overall efficacy and its ability to modulate cellular processes .

Propriétés

IUPAC Name |

[2,6-bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45BN2O2/c1-23(2)14-10-15-24(3,4)28(23)18-20-12-9-13-21(22(20)27(30)31)19-29-25(5,6)16-11-17-26(29,7)8/h9,12-13,30-31H,10-11,14-19H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCRLRJQVRYOGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1CN2C(CCCC2(C)C)(C)C)CN3C(CCCC3(C)C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680600 |

Source

|

| Record name | {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243264-54-1 |

Source

|

| Record name | {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

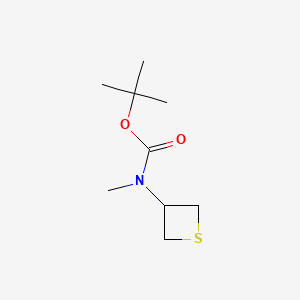

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)

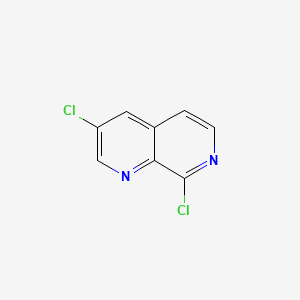

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)

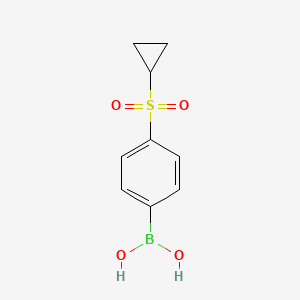

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)